Clenpenterol-D11 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clenpenterol-D11 hydrochloride is a deuterium-labeled analogue of Clenpenterol, a compound known for its β-agonist properties. This compound is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of β-agonists. The deuterium labeling allows for precise tracking in various biological systems, making it a valuable tool in both clinical and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clenpenterol-D11 hydrochloride involves the incorporation of deuterium atoms into the Clenpenterol molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium
Industrial Production Methods: Industrial production of this compound is carried out under strict cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production involves multiple steps, including:
Deuterium Exchange Reactions: Using deuterated reagents to replace hydrogen atoms.
Purification: Techniques such as crystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the product meets specified standards.
Chemical Reactions Analysis
Types of Reactions: Clenpenterol-D11 hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Clenpenterol-D11 hydrochloride is extensively used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of β-agonists in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of β-agonists.
Industry: Applied in environmental studies to monitor the presence and effects of β-agonist residues in food products.
Mechanism of Action
Clenpenterol-D11 hydrochloride exerts its effects by binding to β-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, leading to various physiological responses such as bronchodilation and increased metabolic rate.
Comparison with Similar Compounds
Clenbuterol: Another β-agonist with similar pharmacological properties but without deuterium labeling.
Salbutamol: A β-agonist used primarily for treating asthma, differing in its molecular structure and pharmacokinetics.
Terbutaline: Similar in function but with different receptor affinity and duration of action.
Uniqueness: Clenpenterol-D11 hydrochloride’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable for detailed pharmacokinetic and metabolic studies, setting it apart from other β-agonists.
Properties
CAS No. |
1325559-11-2 |
---|---|
Molecular Formula |
C13H9D11Cl2N2O.HCl |
Molecular Weight |
338.748 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
37158-47-7 (unlabelled) |
Synonyms |
1-(4-Amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropyl-D11-amino)-ethanol hydrochloride |
tag |
Clenbuterol Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.